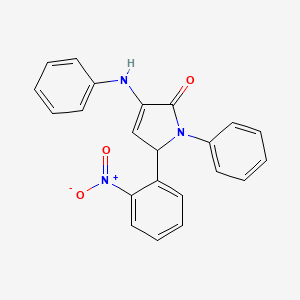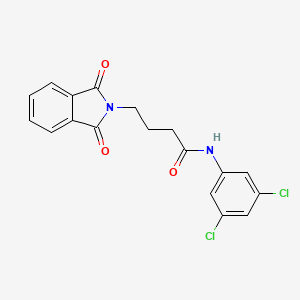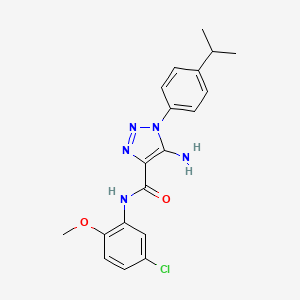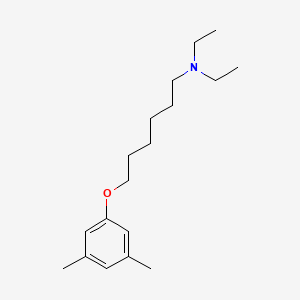
3-anilino-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as ANPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPP is a precursor to fentanyl, a potent synthetic opioid analgesic used in clinical settings for pain management. The synthesis method of ANPP is crucial for the production of fentanyl and other related compounds.
Mécanisme D'action
3-anilino-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one acts as a precursor to fentanyl, which binds to opioid receptors in the brain and spinal cord, resulting in pain relief and sedation. This compound itself does not have any opioid activity but is essential for the production of fentanyl and related compounds.
Biochemical and Physiological Effects:
This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound has been shown to have inhibitory effects on certain enzymes and pathways, such as monoamine oxidase and nitric oxide synthase. Moreover, this compound has been reported to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-anilino-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. This compound is a stable and readily available compound that can be synthesized in large quantities. This compound is also a reference standard for the detection and quantification of fentanyl and related compounds in forensic analysis. However, this compound is a hazardous chemical that requires proper safety precautions during synthesis and handling. Moreover, this compound does not have any opioid activity, which limits its applications in pharmacology and medicinal chemistry.
Orientations Futures
3-anilino-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several future directions for research and development. This compound can be further investigated for its potential applications in cancer therapy and other diseases. This compound can also be used as a reference standard for the detection and quantification of fentanyl and related compounds in forensic analysis. Moreover, this compound can be modified to produce new compounds with improved properties and applications. Overall, this compound has significant potential for various fields and warrants further research and development.
Méthodes De Synthèse
The synthesis method of 3-anilino-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-nitropropane with aniline, followed by the addition of acetic anhydride and a catalyst. The resulting product is this compound, which can be purified through various techniques, such as recrystallization and chromatography. The synthesis of this compound requires expertise in organic chemistry and proper safety precautions due to its potential hazards.
Applications De Recherche Scientifique
3-anilino-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and forensic science. This compound is a crucial precursor to fentanyl, which is widely used in clinical settings for pain management. This compound has also been used as a reference standard for the detection and quantification of fentanyl and related compounds in forensic analysis. Moreover, this compound has been investigated for its potential applications in the treatment of cancer and other diseases due to its ability to inhibit certain enzymes and pathways.
Propriétés
IUPAC Name |
4-anilino-2-(2-nitrophenyl)-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22-19(23-16-9-3-1-4-10-16)15-21(24(22)17-11-5-2-6-12-17)18-13-7-8-14-20(18)25(27)28/h1-15,21,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGFEFMQNOYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)

![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)


![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4934718.png)
![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)
![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)

![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
